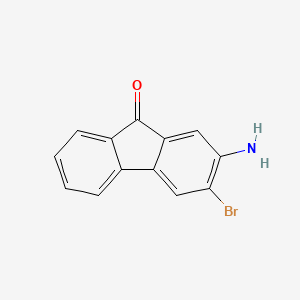

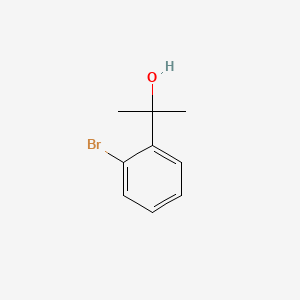

2-(2-Bromofenil)propan-2-ol

Descripción general

Descripción

Synthesis Analysis

Synthesis of 2-(2-Bromophenyl)propan-2-ol and related compounds typically involves catalyzed reactions such as the Claisen-Schmidt condensation. For example, Salian et al. (2018) synthesized chalcone derivatives, which are closely related to 2-(2-Bromophenyl)propan-2-ol, using a base-catalyzed Claisen-Schmidt condensation reaction, highlighting the synthetic routes available for such bromophenyl compounds (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds indicates significant interactions that stabilize their configuration. For instance, Fun et al. (2010) described the crystal structure of a dibromo compound with a 2-bromophenyl group, showcasing the planarity of the oxadiazole ring and the intermolecular hydrogen bonds forming ribbons in the crystal structure (Fun et al., 2010). These structural analyses are crucial for understanding the physical properties and reactivity of 2-(2-Bromophenyl)propan-2-ol.

Chemical Reactions and Properties

The chemical reactivity of 2-(2-Bromophenyl)propan-2-ol can be explored through its participation in various reactions, such as those leading to the formation of isochromans when treated with hydriodic acid or iodine, as demonstrated by Kobayashi et al. (2010) (Kobayashi et al., 2010). These reactions highlight the compound's versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of 2-(2-Bromophenyl)propan-2-ol and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Research by Muñoz-Muñoz et al. (2018) on the propan-2-ol + water mixture provides insight into hydrogen bonding and molecular interactions, which are relevant for understanding the solubility and phase behavior of bromophenyl compounds (Muñoz-Muñoz et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies on similar bromophenyl compounds. For example, the study by Samec and Bäckvall (2002) on the transfer hydrogenation of imines by propan-2-ol, catalyzed by ruthenium complexes, reveals aspects of the reactivity of propan-2-ol derivatives, which could extend to 2-(2-Bromophenyl)propan-2-ol (Samec & Bäckvall, 2002).

Aplicaciones Científicas De Investigación

Síntesis orgánica

“2-(2-Bromofenil)propan-2-ol” es una materia prima e intermedio importante utilizado en la síntesis orgánica . Desempeña un papel crucial en la síntesis de diversos compuestos orgánicos.

Productos farmacéuticos

Este compuesto se utiliza como intermedio en la producción de productos farmacéuticos . Puede utilizarse para sintetizar una variedad de fármacos, contribuyendo al desarrollo de nuevos tratamientos y terapias.

Agroquímicos

En el campo de los agroquímicos, “this compound” se utiliza como intermedio . Ayuda en la producción de diversos pesticidas y fertilizantes, mejorando la productividad agrícola.

Colorantes

“this compound” también se utiliza en la producción de colorantes . Puede contribuir a la síntesis de una amplia gama de tintes, añadiendo color a nuestro mundo.

Estudios de biopelículas

El propan-2-ol, un compuesto relacionado, se ha estudiado por su actividad bactericida contra células bacterianas cultivadas en biopelículas . Aunque “this compound” no se menciona directamente, podría tener propiedades similares y podría utilizarse en contextos de investigación similares.

Síntesis de compuestos de boro

“this compound” se ha utilizado en la síntesis de compuestos de boro . En un ejemplo específico, se utilizó en la síntesis de 3,3-dimetil-3H-benzo[c][1,2]oxaborol-1-ol .

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Bromophenyl)propan-2-ol are currently unknown. This compound is a unique chemical used in early discovery research

Mode of Action

It’s known that in elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine . The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and how it interacts with its targets. For instance, 2-(2-Bromophenyl)propan-2-ol should be stored in a dry environment at 2-8°C . .

Safety and Hazards

Direcciones Futuras

As a synthetic intermediate, 2-(2-Bromophenyl)propan-2-ol has potential applications in the synthesis of various organic compounds, including pharmaceuticals, pesticides, fragrances, and dyes . Its use as a surfactant and cosolvent also suggests potential applications in industries that require these properties .

Análisis Bioquímico

Biochemical Properties

2-(2-Bromophenyl)propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, affecting the metabolic pathways in which these enzymes participate .

Cellular Effects

The effects of 2-(2-Bromophenyl)propan-2-ol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 2-(2-Bromophenyl)propan-2-ol can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(2-Bromophenyl)propan-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, 2-(2-Bromophenyl)propan-2-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Bromophenyl)propan-2-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-Bromophenyl)propan-2-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular processes .

Dosage Effects in Animal Models

The effects of 2-(2-Bromophenyl)propan-2-ol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses. Toxicity studies have shown that high doses of 2-(2-Bromophenyl)propan-2-ol can cause adverse effects such as liver damage and oxidative stress .

Metabolic Pathways

2-(2-Bromophenyl)propan-2-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in these pathways. For example, it has been shown to influence the metabolism of fatty acids and other lipids, leading to changes in their levels within cells .

Transport and Distribution

The transport and distribution of 2-(2-Bromophenyl)propan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that 2-(2-Bromophenyl)propan-2-ol can accumulate in certain tissues, such as the liver, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(2-Bromophenyl)propan-2-ol is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. The subcellular localization of 2-(2-Bromophenyl)propan-2-ol can influence its biochemical properties and interactions with other biomolecules .

Propiedades

IUPAC Name |

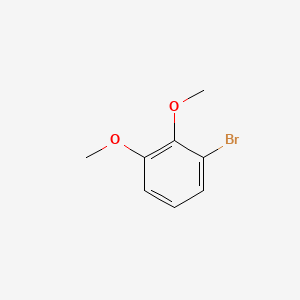

2-(2-bromophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQKNSQVEWHJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317217 | |

| Record name | 2-(2-bromophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7073-69-0 | |

| Record name | 7073-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-bromophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)